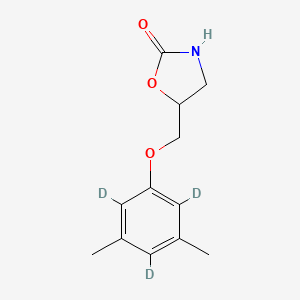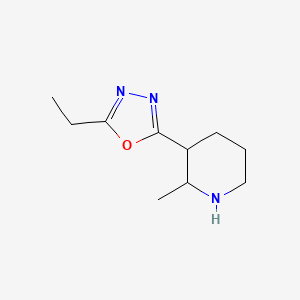
Metaxalone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metaxalone-d3 is a deuterated form of metaxalone, a muscle relaxant used to treat muscle pain or spasms. Metaxalone is known for its moderate to strong muscle relaxant properties and is commonly used in the symptomatic treatment of musculoskeletal pain caused by strains, sprains, and other musculoskeletal conditions . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of metaxalone involves the reaction of 3,5-dimethylphenol with 3-chloro-1,2-propane diol in the presence of a base to produce 3-(3,5-dimethylphenoxy)propane-1,2-diol. This intermediate is then reacted with urea in the presence of polyalkylene glycol to obtain metaxalone . The reaction conditions typically involve heating the reaction mixture to 80°C and slowly raising the temperature to 160°C .
Industrial Production Methods
Industrial production methods for metaxalone involve similar synthetic routes but are optimized for large-scale production. This includes the use of solvent mixtures and controlled temperature conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Metaxalone undergoes various chemical reactions, including:
Oxidation: Metaxalone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the oxazolidinone ring.
Substitution: Substitution reactions can occur on the aromatic ring or the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various metabolites that are studied for their pharmacological properties and potential side effects .
Aplicaciones Científicas De Investigación
Metaxalone-d3 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of metaxalone.
Biological Studies: Investigating the effects of metaxalone on muscle relaxation and pain relief.
Medical Research: Exploring the potential therapeutic uses of metaxalone in treating musculoskeletal conditions.
Industrial Applications: Developing new formulations and delivery methods for metaxalone
Mecanismo De Acción
The exact mechanism of action of metaxalone is not well understood, but it is thought to involve general central nervous system depression. Metaxalone does not directly relax tense skeletal muscles but may exert its effects through sedative properties . The molecular targets and pathways involved are still under investigation, but it is believed to interact with neurotransmitter systems in the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobenzaprine: Another muscle relaxant used to treat muscle spasms.
Tizanidine: A muscle relaxant that works by inhibiting motor neurons.
Uniqueness of Metaxalone
Metaxalone is unique in its relatively low incidence of side effects and its use as an adjunct to rest and physical therapy for the relief of discomfort associated with acute, painful musculoskeletal conditions . Unlike other muscle relaxants, metaxalone does not directly relax tense skeletal muscles but may provide relief through its sedative properties .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
224.27 g/mol |
Nombre IUPAC |
5-[(2,4,6-trideuterio-3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/i3D,4D,5D |
Clave InChI |
IMWZZHHPURKASS-QGZYMEECSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C)[2H])OCC2CNC(=O)O2)[2H])C |
SMILES canónico |
CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12309575.png)


![rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans](/img/structure/B12309589.png)
![N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide](/img/structure/B12309596.png)
![4,4,10,13,14-Pentamethyl-17-[5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12309600.png)

![[4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12309618.png)
![6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B12309626.png)

![(6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione](/img/structure/B12309649.png)
![1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309650.png)

![4-Phenyl-3-[2-(triphenyl-lambda5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one](/img/structure/B12309670.png)
